4-(Bromomethyl)-2-(difluoromethoxy)pyridine
Overview
Description
“4-(Bromomethyl)-2-(difluoromethoxy)pyridine” is likely a pyridine derivative, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” are not available, pyridine derivatives can be synthesized through various methods. For instance, the Hantzsch Dihydropyridine Synthesis allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” would likely include a pyridine ring, a bromomethyl group (-CH2Br), and a difluoromethoxy group (-OCHF2). The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions of “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” would depend on the reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” would depend on its specific structure. For instance, it would likely be a solid under normal conditions and soluble in water .Scientific Research Applications
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- Application : “4-(Bromomethyl)pyridine hydrobromide” is a substituted pyridine . It’s used as a building block in organic synthesis .
- Methods of Application : This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
- Results or Outcomes : The reaction results in the formation of diamines .
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- Application : “4-(Bromomethyl)pyridine hydrobromide” may be used in the preparation of various benzoxazine derivatives .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The reaction results in the formation of benzoxazine derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-2-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-5-1-2-11-6(3-5)12-7(9)10/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWAYWSNGXCTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739768 | |
Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |
CAS RN |
1268517-84-5 | |
Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268517-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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